N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis for Antifolate Activity
Antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid and its analogues were synthesized to serve as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. Some nonclassical analogues showed potent inhibition of DHFR from pathogens causing infections in immunocompromised patients (Gangjee et al., 2007).
Synthesis for Antitubercular Activity
New sulfones, analogues of bis-(4-aminophenyl)sulfone (DDS), were synthesized with the aim of obtaining long-acting drugs similar to sulfonamides. The compounds demonstrated good antitubercular activity in vitro (Desideri et al., 1980).
Dual Inhibitors of Thymidylate Synthase and DHFR
A study produced N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and nonclassical analogues as dual inhibitors of thymidylate synthase (TS) and DHFR. The classical analogue was notably potent against both human TS and DHFR (Gangjee et al., 2008).
Metabolic Stability Improvement
Investigations into various 6,5-heterocyclic analogues aimed at reducing metabolic deacetylation, found that some analogues retained the potency of PI3Kα and mTOR inhibitors while showing minimal deacetylated metabolites in hepatocytes (Stec et al., 2011).
Synthesis and Pharmacological Activities
The synthesis of N-[2-(1H-pyrrol-1-yl)benzyl]arylacetamides and new 4-arylmethyl-5,6-dihydro-4H-pyrrolo[1,2-a]-[1,4]benzodiazepines reported antinociceptive effects in pharmacological tests without sedative or myorelaxant effects, highlighting their potential as pain management compounds (Mai et al., 1995).
Antimalarial and COVID-19 Potential
A theoretical investigation of N-(phenylsulfonyl)acetamide derivatives as antimalarial sulfonamides explored their potential as COVID-19 drugs through computational calculations and molecular docking studies, revealing promising antimalarial activity and selectivity indices (Fahim & Ismael, 2021).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-26-17-5-3-2-4-15(17)16-7-9-21(24-23-16)29-13-20(25)22-14-6-8-18-19(12-14)28-11-10-27-18/h2-9,12H,10-11,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCPYVXFQWXIET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.